7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
The compound 7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic molecule that features both indole and chromenone moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The indole nucleus, in particular, is a common scaffold in many natural products and synthetic drugs due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The chromenone moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst . The final step involves the coupling of the indole and chromenone structures through an ether linkage, often using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses .
Chemical Reactions Analysis
Types of Reactions
7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one: can undergo various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions activated by electron-donating groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ in anhydrous ether or tetrahydrofuran (THF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or quinones, while reduction typically yields alcohols .
Scientific Research Applications
7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The chromenone moiety can also interact with DNA and proteins, contributing to its biological activity .
Comparison with Similar Compounds
7-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one: can be compared with other indole and chromenone derivatives:
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Coumarin: A chromenone derivative with anticoagulant and antimicrobial activities.
Flavonoids: A class of chromenone derivatives with antioxidant and anti-inflammatory properties.
The uniqueness of This compound lies in its combined indole and chromenone structures, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H23NO5 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
7-[2-(1,2-dimethylindol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H23NO5/c1-17-27(21-6-4-5-7-24(21)29(17)2)25(30)16-33-20-12-13-22-26(14-20)34-15-23(28(22)31)18-8-10-19(32-3)11-9-18/h4-15H,16H2,1-3H3 |
InChI Key |
GDDMCIFNBANDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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